7-bromo-4-methoxy-1H-indole

Drug Discovery Lipophilicity ADME

7-Bromo-4-methoxy-1H-indole offers dual orthogonal reactivity: the 7-bromo group enables Pd-catalyzed Suzuki/Heck couplings for C–C bond formation, while the 4-methoxy substituent modulates electronic properties and serves as a handle for demethylation. This synergy accelerates SAR exploration in kinase programs and supports modular PROTAC assembly. With an XLogP3 of 2.7, it is optimized for CNS drug candidate development. Choose this building block to eliminate synthetic trade-offs inherent in mono-functional indole analogs.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 81224-16-0
Cat. No. B1350256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-4-methoxy-1H-indole
CAS81224-16-0
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCOC1=C2C=CNC2=C(C=C1)Br
InChIInChI=1S/C9H8BrNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3
InChIKeyWWKHWWGUJPWWDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-methoxy-1H-indole (CAS 81224-16-0) – A Dual-Functionalized Indole Building Block for Targeted Medicinal Chemistry and Cross-Coupling


7-Bromo-4-methoxy-1H-indole (CAS 81224-16-0) is a synthetic indole derivative bearing a bromine atom at the 7-position and a methoxy group at the 4-position. It is a member of the C9H8BrNO heterocyclic class with a molecular weight of 226.07 g/mol and a computed XLogP3 value of 2.7 [1][2]. The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutically relevant scaffolds via palladium-catalyzed cross-coupling reactions and further functionalization enabled by the methoxy group [3]. This specific substitution pattern distinguishes it from simpler indole derivatives and is critical for modulating both physicochemical properties and reactivity profiles in advanced synthetic applications .

Why 7-Bromo-4-methoxy-1H-indole Cannot Be Replaced by Simple 7-Bromoindole or 4-Methoxyindole in Advanced Synthesis


The substitution pattern of 7-bromo-4-methoxy-1H-indole is not merely additive but synergistic. The presence of the 7-bromo group provides a reactive site for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are fundamental for constructing complex molecular architectures [1]. Simultaneously, the 4-methoxy group serves as an electron-donating substituent that can modulate the electronic properties of the indole ring, influencing both the regioselectivity of subsequent reactions and the compound's overall stability . Simple 7-bromoindole (lacking the methoxy group) and 4-methoxyindole (lacking the bromine) each possess only one of these key functionalities. As a result, direct substitution of 7-bromo-4-methoxy-1H-indole with either analog would either compromise the ability to perform palladium-catalyzed cross-coupling or eliminate the electronic and steric contributions of the methoxy group, thereby limiting the synthetic utility and final molecular diversity. The unique combination of both reactive sites in a single building block is essential for convergent synthetic strategies, particularly in medicinal chemistry programs targeting SAR exploration and lead optimization.

Quantitative Differentiation of 7-Bromo-4-methoxy-1H-indole from Key Analogs and Isomers


Enhanced Lipophilicity vs. 7-Bromoindole Facilitates Membrane Permeability in Drug Design

The introduction of a methoxy group at the 4-position significantly increases lipophilicity compared to the unsubstituted analog 7-bromo-1H-indole. This alteration in partition coefficient can enhance membrane permeability, a critical parameter in oral drug absorption and blood-brain barrier penetration. The computed XLogP3 value for 7-bromo-4-methoxy-1H-indole is 2.7, whereas the value for 7-bromo-1H-indole is 3.5 [1][2]. The higher XLogP3 of the simpler bromoindole suggests greater lipophilicity, while the methoxy-substituted derivative demonstrates a more balanced profile suitable for optimizing drug-like properties [3].

Drug Discovery Lipophilicity ADME

Increased Topological Polar Surface Area (TPSA) Relative to 7-Bromoindole Enhances Solubility and Reduces Off-Target Risks

The topological polar surface area (TPSA) is a key descriptor for predicting intestinal absorption, Caco-2 permeability, and blood-brain barrier penetration. The methoxy substitution on 7-bromo-4-methoxy-1H-indole elevates TPSA relative to the parent 7-bromoindole, which can improve aqueous solubility and reduce promiscuous binding to off-target proteins. The TPSA for 7-bromo-4-methoxy-1H-indole is computed to be 25 Ų, compared to 15.8 Ų for 7-bromoindole [1][2].

Medicinal Chemistry Physicochemical Properties Drug-Likeness

Differential Reactivity Profile for Regioselective C-C Bond Formation Compared to 6-Bromo-4-methoxyindole Isomer

The position of the bromine atom on the indole ring dictates the regiochemical outcome of cross-coupling reactions. 7-Bromo-4-methoxy-1H-indole, with the bromine at the 7-position, provides access to 7-arylated or 7-aminated indole derivatives. In contrast, the isomeric 6-bromo-4-methoxy-1H-indole (CAS 393553-57-6) yields 6-substituted products . This positional isomerism is non-interchangeable in structure-activity relationship (SAR) studies, as the substitution site profoundly influences target binding, metabolic stability, and overall pharmacological profile .

Organic Synthesis Cross-Coupling Regioselectivity

Validated Research and Industrial Applications for 7-Bromo-4-methoxy-1H-indole Based on Evidence


Synthesis of 7-Arylated Indole Derivatives for Kinase Inhibitor Lead Optimization

7-Bromo-4-methoxy-1H-indole is the preferred building block for introducing aryl or heteroaryl groups at the 7-position of the indole ring via Suzuki-Miyaura cross-coupling. This is a common strategy for optimizing kinase inhibitor scaffolds, where the 7-aryl substituent can occupy a hydrophobic pocket and influence selectivity. The methoxy group at the 4-position can be leveraged for additional SAR exploration through demethylation to a phenolic hydroxyl or subsequent alkylation [1].

Development of CNS-Penetrant Small Molecules via Balanced Lipophilicity

The computed XLogP3 value of 2.7 positions 7-bromo-4-methoxy-1H-indole within the optimal range for central nervous system (CNS) drug candidates (typically XLogP 1–4) [1]. The bromine atom serves as a handle for late-stage diversification, while the methoxy group contributes to a favorable physicochemical profile. This compound is particularly suited for medicinal chemistry campaigns targeting neurological disorders where brain exposure is critical.

Construction of Targeted Protein Degradation (PROTAC) and Bifunctional Molecules

The bromine at the 7-position enables the covalent attachment of linkers or functional moieties via palladium-catalyzed cross-coupling, a key step in assembling PROTACs and other bifunctional molecules. Patents describe the use of 7-bromo-4-methoxy-1H-indole as a core intermediate in the synthesis of bifunctional compounds designed to promote the degradation of target proteins [2]. Its dual functionality provides orthogonal reactivity for modular synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-4-methoxy-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.